5-amino-1-(methylsulfonyl)-1H-pyrazol-3-yl 3-chlorobenzoate
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Overview
Description
5-amino-1-(methylsulfonyl)-1H-pyrazol-3-yl 3-chlorobenzoate is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a methylsulfonyl group, along with a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(methylsulfonyl)-1H-pyrazol-3-yl 3-chlorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-keto ester, followed by cyclization.
Introduction of the amino group: Amination reactions can be used to introduce the amino group at the desired position on the pyrazole ring.
Esterification: The final step involves the esterification of the pyrazole derivative with 3-chlorobenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(methylsulfonyl)-1H-pyrazol-3-yl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorobenzoate moiety can be reduced to form corresponding alcohols.
Substitution: The chlorine atom in the benzoate ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
5-amino-1-(methylsulfonyl)-1H-pyrazol-3-yl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-1-(methylsulfonyl)-1H-pyrazol-3-yl 3-chlorobenzoate involves its interaction with specific molecular targets. The amino and methylsulfonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The chlorobenzoate moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(methylsulfonyl)-1H-pyrazol-3-yl benzoate: Lacks the chlorine atom, which may affect its reactivity and binding properties.
5-amino-1-(methylsulfonyl)-1H-pyrazol-3-yl 4-chlorobenzoate: Similar structure but with the chlorine atom in a different position, potentially altering its chemical behavior.
5-amino-1-(methylsulfonyl)-1H-pyrazol-3-yl 3-bromobenzoate: Bromine instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
5-amino-1-(methylsulfonyl)-1H-pyrazol-3-yl 3-chlorobenzoate is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties. The combination of the amino, methylsulfonyl, and chlorobenzoate groups provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
(5-amino-1-methylsulfonylpyrazol-3-yl) 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O4S/c1-20(17,18)15-9(13)6-10(14-15)19-11(16)7-3-2-4-8(12)5-7/h2-6H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXCTVGPGLXAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(=CC(=N1)OC(=O)C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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